Cas no 2058-66-4 (Benzenamine,N-ethyl-N-methyl-4-(2-phenyldiazenyl)-)

Benzenamine,N-ethyl-N-methyl-4-(2-phenyldiazenyl)- structure
2058-66-4 structure
Product Name:Benzenamine,N-ethyl-N-methyl-4-(2-phenyldiazenyl)-
CAS No:2058-66-4
MF:C15H17N3
MW:239.315582990646
CID:256121
PubChem ID:16354
Update Time:2025-04-19

Benzenamine,N-ethyl-N-methyl-4-(2-phenyldiazenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-ethyl-N-methyl-4-(2-phenyldiazenyl)-
    • N-ethyl-N-methyl-4-phenyldiazenylaniline
    • 4-Ethylmethylaminoazobenzene
    • N-Ethyl-N-methyl-p-(phenylazo)aniline
    • SCHEMBL3341264
    • UNII-S7I81ETZ95
    • DTXSID001037949
    • S7I81ETZ95
    • N-Ethyl-N-methyl-4-(phenylazo)benzenamine
    • Benzenamine, N-ethyl-N-methyl-4-(phenylazo)-
    • N-Methyl-N-ethyl-p-aminoazobenzene
    • p-Ethylmethylaminoazobenzene
    • 2058-66-4
    • BRN 0747766
    • Q27288775
    • 4-(Methylethyl)aminoazobenzine
    • ANILINE, N-ETHYL-N-METHYL-p-(PHENYLAZO)-
    • Benzenamine, N-ethyl-N-methyl-4-(2-phenyldiazenyl)-
    • N-ethyl-N-methyl-p-(phenylazo)-aniline
    • N-Ethyl-N-methyl-p-aminoazobenzene
    • Inchi: 1S/C15H17N3/c1-3-18(2)15-11-9-14(10-12-15)17-16-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3/b17-16+
    • InChI Key: CQRMBHOJIAXBTN-WUKNDPDISA-N
    • SMILES: N(C)(CC)C1C=CC(=CC=1)/N=N/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 239.14241
  • Monoisotopic Mass: 239.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 28Ų

Experimental Properties

  • Density: 1.1092 (rough estimate)
  • Boiling Point: 371.98°C (rough estimate)
  • Refractive Index: 1.5610 (estimate)
  • PSA: 27.96

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